Equilin 3-O-beta-D-Glucuronide Sodium Salt
Description
Significance within Conjugated Estrogen Research
The study of this glucuronide conjugate is significant for several reasons:
Pharmacokinetics: The formation of Equilin (B196234) 3-O-beta-D-Glucuronide profoundly influences the absorption, distribution, metabolism, and excretion (ADME) of equilin. Understanding the kinetics of its formation and elimination is crucial for predicting the bioavailability and duration of action of equilin derived from CEEs.
Bioactivity: While glucuronidation is generally considered a detoxification pathway that renders compounds less active, the potential for deconjugation back to the active form, equilin, at target tissues is an area of active investigation. The biological activity of the glucuronide itself is also a point of interest.
Analytical Chemistry: The development of sensitive and specific analytical methods to quantify Equilin 3-O-beta-D-Glucuronide in biological matrices is essential for pharmacokinetic studies and for ensuring the quality and consistency of conjugated estrogen products.
Research has focused on developing methods to accurately measure equilin and its metabolites, including its glucuronide conjugates, in plasma to better understand their in vivo behavior.
Overview of Glucuronide Conjugates in Biological Systems
Glucuronidation is a major Phase II metabolic reaction in vertebrates, catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. This process involves the transfer of a glucuronic acid moiety from the activated co-substrate, uridine (B1682114) diphosphate glucuronic acid (UDPGA), to a substrate molecule. Substrates for glucuronidation are diverse and include a wide range of endogenous compounds, such as steroid hormones, bilirubin (B190676), and bile acids, as well as exogenous compounds like drugs and toxins.
The primary function of glucuronidation is to increase the water solubility of lipophilic compounds, thereby facilitating their elimination from the body via urine or bile. The addition of the highly polar glucuronic acid group masks the functional groups of the parent compound, generally leading to a significant decrease in its biological activity and an increase in its molecular weight.
The UGT enzymes are primarily located in the liver, the main site of drug metabolism, but are also found in other tissues, including the intestine, kidneys, and brain. The expression and activity of different UGT isoforms can vary between individuals and can be influenced by genetic factors, age, and exposure to certain drugs and environmental chemicals. frontiersin.org
Historical Perspective of Equilin and its Metabolites in Scientific Inquiry
The scientific investigation of equine estrogens dates back to the early 20th century. In the 1930s, equilin was first isolated from the urine of pregnant mares. nih.gov The subsequent development of conjugated equine estrogens as a therapeutic agent in the 1940s spurred further research into the composition and metabolism of this complex mixture.
Early research focused on identifying the various estrogenic components present in pregnant mare urine and understanding their basic pharmacological properties. The development of analytical techniques, such as chromatography, was instrumental in separating and characterizing these compounds.
The advent of radiolabeling techniques in the mid-20th century allowed for more detailed studies of the metabolic fate of individual estrogens, including equilin. These studies began to elucidate the pathways of conjugation, including glucuronidation and sulfation, and provided the first insights into the pharmacokinetics of these compounds.
Detailed Research Findings
Plasma Concentrations of Unconjugated Equilin After Oral Administration of Conjugated Equine Estrogens
Studies have measured the plasma concentrations of unconjugated equilin in postmenopausal women following the oral administration of conjugated equine estrogens. The data provides insight into the absorption and systemic exposure to the active form of the estrogen.
| Time After Dose (hours) | Plasma Unconjugated Equilin (pmol/L) |
| 0 | Baseline |
| 1 | 2200 |
| 2 | 4500 |
| 4 | 6840 |
| 8 | 5500 |
| 12 | 4200 |
| 24 | 2800 |
This table presents illustrative data based on findings from studies measuring unconjugated equilin levels after CEE administration. Actual values can vary between individuals. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3-5,10,14,16,18-21,23,26-28H,2,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,16+,18+,19+,20-,21+,23-,24+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCQARKDIGTAAQ-FWXKPSQYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C1CCC2=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)[C@@H]1CCC2=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747708 | |
| Record name | Sodium 17-oxoestra-1,3,5(10),7-tetraen-3-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27610-12-4 | |
| Record name | Sodium 17-oxoestra-1,3,5(10),7-tetraen-3-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biotransformation Pathways and Enzymatic Regulation
Glucuronidation of Equilin (B196234): Enzymatic Mechanisms
Glucuronidation represents a major phase II metabolic pathway for a wide array of compounds, including steroids like equilin. This process involves the conjugation of a glucuronic acid moiety to the substrate, rendering it more water-soluble and facilitating its excretion from the body. nih.govnih.gov The enzymes responsible for this critical reaction are the UDP-glucuronosyltransferases (UGTs).
Role of UDP-Glucuronosyltransferases (UGTs) in Equilin Glucuronidation
UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes primarily located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver. nih.gov They catalyze the transfer of glucuronic acid from the high-energy donor molecule, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a lipophilic substrate molecule containing a suitable functional group, such as a hydroxyl group present in equilin. covachem.comcapes.gov.br This conjugation reaction results in the formation of a more polar glucuronide metabolite, in this case, Equilin 3-O-beta-D-Glucuronide. covachem.comcapes.gov.br The UGT enzyme family is divided into several subfamilies, with UGT1 and UGT2 being the most important in drug and xenobiotic metabolism. nih.gov
Substrate Specificity of UGTs for Equilin
The substrate specificity of UGT enzymes is broad and often overlapping, meaning a single UGT isoform can metabolize multiple substrates, and a single substrate can be metabolized by multiple UGT isoforms. nih.gov Steroids, as a class of molecules, are known substrates for several UGT isoforms, particularly those within the UGT1A and UGT2B families. nih.govcas.cz While direct kinetic data for equilin glucuronidation by specific UGT isoforms is not extensively detailed in publicly available literature, the structural similarity of equilin to other estrogens suggests its potential as a substrate for isoforms known to metabolize these compounds. For instance, UGT2B7 is known to have specificity for 3,4-catechol estrogens and estriol (B74026). wikipedia.org Furthermore, studies on other phenolic compounds have implicated UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7 in their glucuronidation. usc.edu
Identification of Specific UGT Isoforms Involved
Pinpointing the exact UGT isoforms responsible for equilin glucuronidation is an area of ongoing research. However, based on the metabolism of structurally similar steroids and phenolic compounds, several candidates can be inferred. The UGT1A family, particularly UGT1A1, UGT1A3, and UGT1A9, and the UGT2B family, especially UGT2B7, are major players in the glucuronidation of steroids and other phenolic xenobiotics. nih.govnih.govusc.edu For example, UGT2B7 and UGT2B4 are recognized for their role in the detoxification of bile acids, steroids, and phenols. nih.gov Research on the flavonoid icaritin, which shares structural motifs with equilin, identified UGT1A3, UGT1A9, and UGT2B7 as the main contributors to its glucuronidation in human liver microsomes. nih.gov Further investigations using human liver microsomes and recombinant UGT enzymes are necessary to definitively identify the primary UGT isoforms involved in the formation of Equilin 3-O-beta-D-Glucuronide and to determine their specific kinetic parameters. nih.govhelsinki.firesearchgate.net
Deconjugation of Equilin 3-O-beta-D-Glucuronide
Activity of Beta-Glucuronidase Enzymes
Beta-glucuronidase (β-glucuronidase) is a lysosomal hydrolase that catalyzes the breakdown of complex carbohydrates. wikipedia.org Specifically, it cleaves the β-D-glucuronic acid residue from the non-reducing end of glycosaminoglycans and other glucuronide conjugates. wikipedia.org This enzymatic hydrolysis of Equilin 3-O-beta-D-Glucuronide would regenerate the parent equilin molecule, potentially restoring its biological activity. The activity of β-glucuronidase is crucial in various physiological and pathological processes, and its ability to hydrolyze steroid glucuronides has been well-documented. nih.govnih.govoup.com The rate of hydrolysis can vary depending on the specific steroid glucuronide substrate and the source of the enzyme. covachem.com
Origin and Classification of Beta-Glucuronidases in Research Models
Beta-glucuronidase enzymes are found in a variety of organisms and tissues and are utilized in diverse research models. Common sources for commercially available β-glucuronidase preparations include bovine liver, the Roman snail (Helix pomatia), and the bacterium Escherichia coli. nih.govsigmaaldrich.com These different enzyme preparations can exhibit varying specificities and efficiencies in hydrolyzing steroid glucuronides. nih.gov For instance, one study found that the β-glucuronidase from bovine liver was suitable for determining urinary androsterone, etiocholanolone, and pregnanediol, while the preparation from Helix pomatia was effective for estriol and 17-hydroxycorticosteroids. nih.gov The E. coli-derived enzyme showed good activity towards androsterone, 17-hydroxycorticosteroids, and particularly estriol glucuronide. nih.gov In addition to these sources, β-glucuronidase from the preputial glands of female rats has also been studied for its ability to hydrolyze steroid glucuronides. nih.gov The choice of enzyme source in research is critical, as it can significantly impact the results of studies on the deconjugation of compounds like Equilin 3-O-beta-D-Glucuronide. Furthermore, gut microbial β-glucuronidases are gaining attention for their role in the deconjugation and potential reactivation of steroid hormone glucuronides in the intestine. nih.gov
Interactive Data Table: Sources and Applications of Beta-Glucuronidase in Steroid Research
| Enzyme Source | Common Research Applications | Reference(s) |
| Bovine Liver | Hydrolysis of urinary steroid glucuronides (e.g., androsterone, etiocholanolone, pregnanediol). | nih.gov |
| Helix pomatia (Roman Snail) | Hydrolysis of urinary steroid glucuronides (e.g., estriol, 17-hydroxycorticosteroids). | nih.gov |
| Escherichia coli | Hydrolysis of urinary steroid glucuronides (e.g., androsterone, 17-hydroxycorticosteroids, estriol). nih.gov Also used in the analysis of conjugated androgens. | nih.gov |
| Female Rat Preputial Glands | Studied for the hydrolysis of various steroid glucuronides. | nih.gov |
| Gut Microbiota | Implicated in the deconjugation and reactivation of steroid hormone glucuronides in the gastrointestinal tract. | nih.gov |
Molecular Mechanisms of Glucuronide Hydrolysis
The hydrolysis of Equilin 3-O-beta-D-Glucuronide, a process that cleaves the glucuronic acid moiety to release the active aglycone, equilin, is primarily catalyzed by the enzyme β-glucuronidase. nih.govcovachem.com This enzymatic action is a critical step in the enterohepatic circulation of estrogens, effectively reactivating the hormone. nih.govresearchgate.net
Glucuronidation, the process of attaching glucuronic acid to a substrate, is a phase II metabolic reaction that typically occurs in the liver. wikipedia.org This conjugation increases the water solubility of compounds like equilin, facilitating their excretion. covachem.comwikipedia.org The resulting glucuronide conjugates are generally considered biologically inactive. nih.govresearchgate.net However, these conjugates can be transported into the gastrointestinal tract via bile. nih.gov In the gut, β-glucuronidases produced by the gut microbiota can hydrolyze the glucuronide bond. nih.govnih.gov This deconjugation process liberates the original estrogen, allowing it to be reabsorbed into circulation. nih.govvibrant-wellness.com
The β-glucuronidase enzyme specifically targets the O- or S-glycosidic linkages of glucuronides. nih.gov The efficiency of this hydrolysis can be influenced by the source of the enzyme. For instance, β-glucuronidase from E. coli has been shown to be highly active in hydrolyzing estrogen β-glucuronides. sigmaaldrich.com The hydrolysis process can be inhibited by substances like saccharic acid-1,4-lactone. nih.gov
Metabolic Interconversion with Other Estrogen Conjugates and Aglycones
Equilin can be conjugated with either glucuronic acid to form equilin glucuronide or with sulfate (B86663) to form equilin sulfate. nih.gov Both conjugation pathways are significant routes of metabolism. nih.gov While glucuronides are a major form of estrogen conjugates, estrone (B1671321) sulfate is the most abundant circulating estrogen conjugate. wikipedia.org
The interconversion between these conjugated forms is a key aspect of estrogen metabolism. After administration of equilin sulfate, a significant portion of the radioactivity is found in the sulfate fraction in plasma. nih.gov However, interconversion can occur, and the balance between sulfation and glucuronidation is regulated by sulfotransferase and UDP-glucuronosyltransferase enzymes, respectively. nih.gov The activity of these enzymes can vary in different tissues, influencing the local concentration of specific conjugates. nih.gov
Following hydrolysis of Equilin 3-O-beta-D-Glucuronide to free equilin, the aglycone can undergo further oxidative metabolism. A primary pathway involves hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov Unlike endogenous estrogens which are primarily 2-hydroxylated, equine estrogens like equilin are predominantly 4-hydroxylated. nih.gov
This leads to the formation of catechol estrogens such as 4-hydroxyequilin. nih.gov 4-hydroxyequilin can then be oxidized to a reactive o-quinone, which has been shown to be cytotoxic. nih.gov
Another significant metabolic conversion of equilin is its reduction at the 17-keto position by 17β-hydroxysteroid dehydrogenases (17β-HSDs), also known as 17-ketosteroid reductases (17-KSR). nih.govwikipedia.org This reaction converts equilin into 17β-dihydroequilin. nih.govnih.gov This metabolite is noteworthy as it is a more potent uterotropic agent than equilin sulfate. nih.gov Equilin can also be metabolized to equilenin (B1671562) and its subsequent reduced form, 17β-dihydroequilenin. nih.govnih.gov
Table 1: Key Enzymes and Metabolites in Equilin Biotransformation
| Enzyme/Process | Substrate | Product(s) | Significance |
|---|---|---|---|
| β-Glucuronidase | Equilin 3-O-beta-D-Glucuronide | Equilin | Reactivation of the estrogen. nih.govresearchgate.net |
| Cytochrome P450 (CYP) Enzymes | Equilin | 4-Hydroxyequilin, 2-Hydroxyequilin | Formation of catechol estrogens. nih.gov |
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Equilin | 17β-Dihydroequilin | Formation of a more potent estrogen. nih.gov |
| UDP-Glucuronosyltransferase (UGT) | Equilin | Equilin 3-O-beta-D-Glucuronide | Conjugation for excretion. nih.govwikipedia.org |
| Sulfotransferase (SULT) | Equilin | Equilin Sulfate | Alternative conjugation pathway. nih.gov |
The transport of estrogen glucuronides across cell membranes is mediated by specific transporters, such as the multidrug resistance-associated proteins (MRPs) and organic anion-transporting polypeptides (OATPs). wikipedia.orghelsinki.finih.gov For example, estradiol (B170435) glucuronide is transported by several OATP and MRP transporters. wikipedia.orghelsinki.fi The expression and activity of these transporters in different tissues can influence the local concentration of estrogen glucuronides and, consequently, the amount of free estrogen that can be generated through hydrolysis.
The conversion of circulating estrogen sulfates and glucuronides to active estrogens within peripheral tissues, such as the breast, can lead to local estrogen concentrations that are significantly higher than those in the blood. nih.gov This local production of active estrogens can have profound biological effects, as the free estrogens can bind to estrogen receptors (ERα and ERβ) and regulate gene expression. patsnap.comnih.gov The binding of estrogens to these receptors initiates a cascade of events leading to various physiological responses. patsnap.com
The dynamic equilibrium between conjugated and free estrogens, regulated by enzymatic hydrolysis and synthesis, as well as by transport proteins, is therefore a key determinant of estrogen action in the body.
Chemical Synthesis and Derivatization Strategies for Research
Synthetic Approaches to O-Glucuronides
The formation of the O-glycosidic bond is the critical step in synthesizing steroidal glucuronides. nih.gov Several methods have been established, each with distinct advantages concerning reaction conditions, stereoselectivity, and substrate scope.
Koenigs–Knorr Glycosylation Methods
The Koenigs–Knorr reaction is one of the oldest and most widely used methods for glycosylation. nih.govnumberanalytics.com The classical approach involves the reaction of a glycosyl halide donor, such as an acetyl-protected glucuronyl bromide, with an alcohol (the aglycone) in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. nih.govnumberanalytics.comnih.gov
The mechanism involves the activation of the glycosyl halide by the metal salt, leading to the formation of an oxocarbenium ion intermediate. nih.gov The stereochemical outcome is often influenced by the protecting group at the C2 position of the sugar. An acetyl group, for instance, can participate in forming a dioxolanium ion intermediate, which directs the incoming alcohol to attack from the opposite face, resulting in a 1,2-trans-glycoside (the β-anomer in the case of glucuronic acid). nih.gov
For steroidal phenols like equilin (B196234), an improved Koenigs-Knorr protocol using cadmium carbonate as the catalyst has proven effective. mdpi.com This method has been successfully applied to the synthesis of the glucuronide of estrone (B1671321), a structurally related steroid, affording good yields. mdpi.com The use of cadmium carbonate was shown to be more effective than other promoters in driving the reaction to completion and simplifying product isolation. mdpi.com
Table 1: Key Components in Koenigs-Knorr Glycosylation of Steroids
| Component | Description | Common Examples | Reference |
|---|---|---|---|
| Glycosyl Donor | The activated sugar moiety, typically a halide. | Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate | mdpi.com |
| Glycosyl Acceptor | The aglycone containing the hydroxyl group to be glycosylated. | Equilin, Estrone | mdpi.com |
| Promoter/Catalyst | A heavy metal salt that activates the glycosyl donor. | Silver (I) carbonate (Ag₂CO₃), Cadmium carbonate (CdCO₃) | nih.govmdpi.com |
| Solvent | An aprotic solvent to facilitate the reaction. | Toluene, Dichloromethane | mdpi.com |
Trichloroacetimidate (B1259523) Methodology
The trichloroacetimidate method is now considered one of the most efficient and versatile protocols for O-glycoside bond formation. numberanalytics.comuni-konstanz.de This strategy involves two main steps: the formation of a glycosyl trichloroacetimidate donor and its subsequent activation for reaction with an acceptor. uni-konstanz.de The donor is prepared by the base-catalyzed addition of a sugar hemiacetal to trichloroacetonitrile (B146778). nih.gov
These trichloroacetimidate donors are stable and can be stored, yet they are readily activated under mild conditions using catalytic amounts of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). numberanalytics.comnih.gov The high reactivity of the trichloroacetimidate donor can sometimes lead to the formation of a trichloroacetamide (B1219227) side product, which can be minimized by procedural modifications like the "inverse glycosylation procedure," where the donor is added slowly to a mixture of the acceptor and activator. nih.gov This methodology has been successfully used to synthesize various glucuronides, including those of complex drug molecules. nih.gov The key advantages of this method are its high efficiency, the mild reaction conditions, and excellent stereoselectivity, making it highly suitable for sensitive substrates like steroids. numberanalytics.comnumberanalytics.com
Table 2: Principles of the Trichloroacetimidate Method
| Step | Description | Reagents | Reference |
|---|---|---|---|
| Donor Formation | A sugar with a free anomeric hydroxyl group reacts with trichloroacetonitrile in the presence of a base. | Protected glucuronic acid, Cl₃CCN, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | nih.gov |
| Glycosylation | The glycosyl trichloroacetimidate donor reacts with the steroidal alcohol (acceptor) activated by a catalytic amount of Lewis acid. | Equilin, TMSOTf or BF₃·OEt₂ | numberanalytics.comnih.gov |
Other Established Glycosylation Protocols for Steroidal Glucuronides
While the Koenigs-Knorr and trichloroacetimidate methods are prevalent, other protocols have been developed for the glycosylation of steroids.
Helferich Method : This is a modification of the Koenigs-Knorr reaction that uses mercury salts, such as mercuric cyanide or mercuric bromide, as promoters. nih.gov It has been applied to the synthesis of various glycosides, though concerns over mercury toxicity have led to the development of alternative catalysts. nih.gov The reaction conditions and outcomes can be influenced by factors such as the nature of the donor and acceptor, with some combinations leading to the formation of orthoester byproducts. nih.gov
Phase-Transfer Catalysis (PTC) : For aryl glycosides, including phenolic steroids, phase-transfer catalysis offers a valuable alternative. mdpi.comyoutube.com This method facilitates the reaction between a water-soluble reactant (like the deprotonated glucuronic acid salt) and an organic-soluble reactant (the steroid). youtube.com The reaction typically involves a glycosyl halide in an organic solvent and the phenoxide acceptor in an aqueous basic phase, with a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) shuttling the phenoxide into the organic phase for the reaction to occur. mdpi.com
Electrochemical Glycosylation : A novel electrochemical method has been reported for the selective glycosylation of 3β-hydroxy-Δ5-steroids. nih.gov This technique allows for the transformation of steroids like cholesterol into glycosides using non-activated sugars, presenting a unique approach that avoids the need for pre-activated glycosyl donors. nih.gov
Preparation of Labeled Analogues for Metabolic Studies
Isotopically labeled analogues of Equilin 3-O-beta-D-glucuronide are indispensable tools for metabolic research. nih.govnih.gov They serve as tracers to elucidate metabolic pathways and as internal standards for accurate quantification in complex biological matrices. cerilliant.comresearchgate.net
Synthesis of Deuterated Equilin 3-O-beta-D-Glucuronide Sodium Salt
The synthesis of a deuterated version of the target compound, such as Equilin-d4 3-O-beta-D-Glucuronide Sodium Salt, typically involves a two-stage process: deuteration of the aglycone followed by glycosylation.
A plausible route for introducing deuterium (B1214612) into the equilin scaffold is through acid-catalyzed hydrogen-deuterium exchange on the aromatic ring. A method developed for the regioselective deuteration of estrone, which is structurally analogous to equilin, uses deuterated trifluoroacetic acid (TFA-d) catalyzed by t-butyl alcohol. nih.govresearchgate.net This technique allows for the specific labeling of positions on the phenol (B47542) ring. nih.govresearchgate.net Alternatively, catalytic methods involving a metal catalyst and deuterium gas (D₂) can be used to deuterate specific positions on the steroid nucleus. libretexts.org
Once the deuterated equilin aglycone is prepared and purified, it can be glycosylated using one of the established methods described in section 3.1. For instance, coupling the deuterated equilin with a protected glucuronyl bromide via the improved Koenigs-Knorr reaction or with a glucuronyl trichloroacetimidate donor would yield the protected deuterated glucuronide. mdpi.comnih.gov The final step involves the deprotection of the acetyl groups on the sugar and saponification of the methyl ester to give the target deuterated sodium salt.
Isotopic Labeling Strategies for Tracer Experiments
Isotopic labeling is a powerful strategy in drug metabolism studies. The incorporation of stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows for the differentiation of the administered compound and its metabolites from endogenous molecules.
Deuterium Labeling : Deuterium-labeled steroids are widely used to study metabolic pathways and determine hormone production rates in vivo. nih.gov The presence of deuterium introduces a C-D bond, which is stronger than a C-H bond. This can lead to a "kinetic isotope effect," where the rate of metabolic reactions involving the cleavage of this bond is slowed. beilstein-journals.org This effect can be exploited to improve the metabolic stability and bioavailability of a compound. researchgate.net Furthermore, the mass shift introduced by deuterium allows for easy detection and quantification by mass spectrometry. nih.gov
Carbon-13 Labeling : Labeling with ¹³C is another common strategy, particularly for creating internal standards for quantitative mass spectrometry assays. cerilliant.comresearchgate.net A robust approach involves synthesizing a ¹³C-labeled glucuronic acid donor from commercially available ¹³C₆-glucose. cerilliant.comresearchgate.net This labeled donor can then be used to glycosylate the parent drug, producing a glucuronide metabolite with a +6 Da mass shift, which is ideal for use as an internal standard, as it co-elutes with the analyte but is clearly distinguished in the mass spectrometer. cerilliant.com This method is broadly applicable to a wide range of glucuronide metabolites. cerilliant.com
Development of Reference Standards for Analytical Research
The development of this compound as a reference standard is a meticulous process that encompasses synthesis, purification, and rigorous characterization. The primary goal is to produce a compound of known purity and identity that can be used to calibrate analytical instruments and validate analytical methods, particularly those based on mass spectrometry (MS) and high-performance liquid chromatography (HPLC). nih.govnih.gov
Synthesis Strategies:
The most prevalent method for the synthesis of steroidal glucuronides, including Equilin 3-O-beta-D-Glucuronide, is the Koenigs-Knorr reaction . wikipedia.orgresearchgate.net This classical glycosylation method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter.
A general synthetic approach involves:
Protection of the Glucuronic Acid Moiety: The synthesis typically starts with a protected form of D-glucuronic acid, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. The acetyl and methyl ester protecting groups prevent unwanted side reactions.
Glycosylation of Equilin: The phenolic hydroxyl group at the C3 position of equilin acts as the alcohol component in the Koenigs-Knorr reaction. The reaction is facilitated by a promoter, which is often a heavy metal salt like silver carbonate or cadmium carbonate. wikipedia.org These promoters activate the glycosyl bromide, making it susceptible to nucleophilic attack by the equilin's hydroxyl group. The presence of the participating acetate (B1210297) group at C2 of the glucuronic acid derivative typically ensures the formation of the desired β-glycosidic bond through anchimeric assistance. wikipedia.org
Deprotection: Following the glycosylation step, the protecting groups (acetyl and methyl ester) are removed. This is usually achieved by saponification using a base like sodium hydroxide (B78521) in methanol (B129727).
Salt Formation and Purification: The resulting glucuronic acid is then converted to its sodium salt. Purification of the final product is crucial to remove any unreacted starting materials, by-products, or stereoisomers. This is often accomplished using chromatographic techniques such as preparative HPLC. nih.gov
Enzymatic synthesis presents an alternative route. This method utilizes UDP-glucuronyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo. While potentially offering high stereoselectivity, the availability and stability of the required enzymes can be a limitation for large-scale synthesis.
Isotopically Labeled Standards:
For quantitative mass spectrometry-based assays, stable isotope-labeled internal standards are indispensable. The synthesis of deuterated or ¹³C-labeled this compound can be achieved by using appropriately labeled equilin or glucuronic acid starting materials in the synthetic scheme. These labeled standards are crucial for correcting for matrix effects and variations in sample preparation and instrument response.
Characterization and Certification:
A synthesized reference standard must be thoroughly characterized to confirm its identity and purity. This involves a battery of analytical techniques:
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to separate it from any impurities. synthose.comresearchgate.net
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed chemical structure, including the stereochemistry of the glycosidic linkage. nih.gov
The data obtained from these analyses are compiled into a Certificate of Analysis (CoA), which provides the user with essential information about the reference standard's identity, purity, and storage conditions.
Data Tables:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27610-12-4 | artis-standards.comlgcstandards.com |
| Molecular Formula | C₂₄H₂₇NaO₈ | lgcstandards.com |
| Molecular Weight | 466.46 g/mol | artis-standards.com |
| Appearance | Off-White to White Solid | synthose.com |
| Solubility | Soluble in DMSO, Methanol, and Water | synthose.com |
Table 2: Key Analytical Techniques for Characterization
| Technique | Purpose | Key Findings |
| HPLC | Purity assessment and quantification | Typically shows a purity of ≥95% for reference standards. synthose.com |
| Mass Spectrometry | Identity confirmation and structural elucidation | Provides the correct molecular ion peak and characteristic fragmentation patterns. researchgate.net |
| ¹H and ¹³C NMR | Definitive structural confirmation and stereochemistry | Confirms the presence of both the equilin and glucuronide moieties and the β-configuration of the glycosidic bond. nih.gov |
Advanced Spectroscopic and Chromatographic Methodologies for Research Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
LC-MS and LC-MS/MS have become indispensable tools for the analysis of steroid conjugates like Equilin (B196234) 3-O-beta-D-Glucuronide Sodium Salt due to their high sensitivity and selectivity. These methods allow for the direct analysis of the intact glucuronide, preserving the structural integrity of the molecule.
Ultra-High Performance Liquid Chromatography (UHPLC) Optimization for Separation
The separation of Equilin 3-O-beta-D-Glucuronide from its isomers and other related estrogen metabolites is a significant analytical challenge. Ultra-High Performance Liquid Chromatography (UHPLC) offers superior resolution and faster analysis times compared to conventional HPLC. The optimization of UHPLC methods is critical for achieving accurate and reliable results.
Key parameters for UHPLC optimization include the choice of stationary phase, mobile phase composition, and gradient elution profile. Reversed-phase columns, such as C18 and C8, are commonly employed for the separation of estrogens and their metabolites. The use of sub-2 µm particle size columns enhances separation efficiency. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency in the mass spectrometer. A gradient elution, where the proportion of the organic solvent is increased over time, is essential for resolving the complex mixture of estrogens found in biological samples.
Table 1: Illustrative UHPLC Parameters for Equine Estrogen Glucuronide Analysis
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 or C8, < 2 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Linear gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 50 °C |
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Metabolites
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the structural elucidation of metabolites, providing highly accurate mass measurements that can be used to determine the elemental composition of a molecule. When coupled with tandem mass spectrometry (MS/MS), HRMS can provide detailed structural information through the analysis of fragmentation patterns.
For Equilin 3-O-beta-D-Glucuronide, a characteristic fragmentation in negative ion mode is the neutral loss of the glucuronic acid moiety (176.0321 Da), resulting in the formation of the equilin aglycone anion. Further fragmentation of the equilin ion can provide additional structural confirmation. While specific HRMS data for Equilin 3-O-beta-D-Glucuronide is not extensively published, the fragmentation of the equilin aglycone is known to involve characteristic losses from the steroid core. This allows for the differentiation from other estrogen metabolites.
Development of Selected Reaction Monitoring (SRM) Assays for Quantification
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is the gold standard for targeted quantification using tandem mass spectrometry. This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
The development of an SRM assay for Equilin 3-O-beta-D-Glucuronide would involve the selection of the deprotonated molecule [M-H]⁻ as the precursor ion. The most intense and specific product ions, generated through collision-induced dissociation (CID), are then chosen for monitoring. A common transition for steroid glucuronides is the loss of the glucuronic acid. By using a stable isotope-labeled internal standard, accurate and precise quantification can be achieved.
Table 2: Hypothetical SRM Transitions for Equilin 3-O-beta-D-Glucuronide Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Equilin 3-O-beta-D-Glucuronide | 443.2 | 267.1 (Equilin aglycone) | Optimized Value |
| Equilin 3-O-beta-D-Glucuronide | 443.2 | Other specific fragments | Optimized Value |
| Isotope-labeled Internal Standard | e.g., 447.2 | 271.1 | Optimized Value |
Application in Complex Biological Matrices (e.g., Urine, Cell Lysates, Animal Tissues)
The analysis of Equilin 3-O-beta-D-Glucuronide in biological matrices such as urine, cell lysates, and animal tissues presents challenges due to the presence of interfering substances. Effective sample preparation is crucial to remove these matrix components and enrich the analyte of interest.
Common sample preparation techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation. For urine samples, a "dilute-and-shoot" approach may be feasible for screening purposes, but for quantitative analysis, SPE is often preferred to concentrate the analyte and remove salts and other polar interferences. For more complex matrices like cell lysates and tissues, protein precipitation followed by SPE is a common workflow. The choice of SPE sorbent and elution solvents must be carefully optimized to ensure high recovery of the glucuronide.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of steroids. However, due to the non-volatile nature of conjugated steroids like Equilin 3-O-beta-D-Glucuronide, a two-step process involving hydrolysis and derivatization is required.
First, the glucuronide bond is cleaved, typically through enzymatic hydrolysis using β-glucuronidase, to release the free equilin. Subsequently, the hydroxyl group of the equilin and any other polar functional groups are derivatized to increase their volatility and thermal stability for GC analysis. Common derivatizing agents for steroids include silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and trimethylchlorosilane (TMCS). The resulting trimethylsilyl (B98337) (TMS) ether of equilin can then be readily analyzed by GC-MS. The mass spectrum of the derivatized equilin will show a characteristic molecular ion and fragmentation pattern that can be used for identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the structure of Equilin 3-O-beta-D-Glucuronide and the determination of the stereochemistry of the glycosidic bond.
1D and 2D NMR Techniques for Glucuronide Linkage and Stereochemistry
One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the definitive structural characterization of "Equilin 3-O-beta-D-Glucuronide Sodium Salt". nih.gov These techniques provide detailed insights into the molecular framework, enabling the confirmation of the glucuronide linkage site and the stereochemistry of the glycosidic bond.
In the 1D ¹H NMR spectrum, the anomeric proton of the glucuronic acid moiety is a key diagnostic signal. Its chemical shift and coupling constant (J-value) are indicative of the stereochemistry. For a β-glucuronide, a large coupling constant, typically around 7-8 Hz, is expected due to the trans-diaxial orientation of the anomeric proton and the adjacent H-2' proton. This observation confirms the β-configuration of the glucuronide linkage.
To precisely identify the point of attachment on the equilin structure, 2D NMR experiments are crucial. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.net A correlation between the anomeric proton (H-1') of the glucuronic acid and the C-3 carbon of the equilin steroid provides unequivocal evidence of the 3-O-glucuronide structure. nih.gov Further confirmation can be obtained through Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). nih.gov These experiments detect through-space interactions, and a correlation between the anomeric proton and protons on the A-ring of the equilin scaffold would further solidify the structural assignment. nih.gov
| NMR Experiment | Purpose in the Analysis of this compound |
| ¹H NMR | Determines the chemical shift and coupling constant of the anomeric proton to confirm the β-linkage. nih.gov |
| ¹³C NMR | Identifies the chemical shifts of all carbon atoms in the molecule. |
| COSY | Correlates coupled protons within the same spin system, aiding in the assignment of protons in the equilin and glucuronide moieties. researchgate.net |
| HSQC | Correlates directly attached proton-carbon pairs, facilitating the assignment of carbon signals. researchgate.net |
| HMBC | Identifies long-range proton-carbon correlations to establish the glucuronidation site (H-1' to C-3). researchgate.netnih.gov |
| NOESY/ROESY | Confirms spatial proximity between protons to verify stereochemistry and conformation. researchgate.netnih.gov |
Advanced NMR Solvents and Experimental Conditions
The selection of an appropriate solvent is critical for obtaining high-resolution NMR spectra of "this compound". Given the amphipathic nature of the molecule, with its nonpolar steroid core and polar glucuronide tail, solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and deuterated methanol (CD₃OD) are commonly employed. manchester.ac.uk A study on the effects of organic solvents on estradiol (B170435) glucuronidation found that DMSO had a minimal influence, making it a suitable choice. nih.gov However, other solvents like methanol, ethanol (B145695), and acetonitrile were found to alter the kinetics of glucuronidation, highlighting the importance of careful solvent selection in metabolic studies. nih.gov
For samples with low concentrations, the use of a cryoprobe can significantly enhance the signal-to-noise ratio, enabling the acquisition of high-quality data in a shorter timeframe. emory.edu Additionally, advanced techniques like Pulsed Field Gradient NMR can be utilized to study molecular diffusion. emory.edu
Method Validation and Quality Control in Research Assays
For quantitative research assays involving "this compound," rigorous method validation is essential to ensure the reliability of the results. This process typically involves assessing linearity, accuracy, precision, and the limits of detection and quantification.
Linearity, Accuracy, and Precision Assessments
Linearity is established by creating a calibration curve with a series of standards of known concentrations. A high correlation coefficient (R²), typically ≥0.99, indicates a linear response. mdpi.comresearchgate.net
Accuracy is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix. The percentage of the analyte recovered should fall within an acceptable range, often 80-120%. mdpi.comnih.gov
Precision is a measure of the repeatability of the method and is expressed as the relative standard deviation (RSD). For intra-day and inter-day precision, the RSD should generally be ≤15%. mdpi.com
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 mdpi.comresearchgate.net |
| Accuracy (% Recovery) | 80-120% nih.gov |
| Precision (RSD) | ≤ 15% |
Limits of Detection (LOD) and Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be accurately and precisely quantified. sepscience.com These values can be calculated from the calibration curve using the slope (S) and the standard deviation of the response (σ). mdpi.comsepscience.com
LOD = 3.3 × (σ / S) mdpi.comsepscience.com
LOQ = 10 × (σ / S) mdpi.comsepscience.com
For estrogen conjugates, achieving low LODs and LOQs, often in the pg/L range, may necessitate enrichment and extraction steps. researchgate.netresearchgate.net
Matrix Effects and Recovery Studies
In biological samples, the sample matrix can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods. chromatographyonline.com This is known as the matrix effect. Recovery studies are conducted to evaluate the efficiency of the extraction process. nih.govresearchgate.netnih.gov
Matrix Effect (%) is calculated by comparing the analyte's response in a post-extraction spiked sample to its response in a neat solvent. nih.gov
Extraction Recovery (%) is determined by comparing the analyte's response in a pre-extraction spiked sample to a post-extraction spiked sample. nih.gov
It has been noted that components of a natural matrix can lead to the suppression of analyte ionization. researchgate.net
Comparative Analytical Techniques for Estrogen Conjugates
While NMR is unparalleled for structural elucidation, other techniques are more commonly used for the routine quantification of estrogen conjugates due to their higher sensitivity and throughput. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for quantifying low levels of estrogen conjugates in complex biological matrices due to its high sensitivity and selectivity. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it often requires a derivatization step to make the estrogen conjugates volatile, which can add complexity to the workflow. researchgate.net
Immunoassays , such as ELISA, are high-throughput and cost-effective but may be prone to cross-reactivity with other structurally similar estrogens. nih.gov The Endocrine Society has recommended avoiding immunoassays for steroid hormone analysis due to potential inaccuracies. nih.gov
High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) can be used for quantification, but it may require derivatization to enhance the fluorescence of the estrogens. nih.gov
| Analytical Technique | Primary Application for Estrogen Conjugates | Key Advantages | Key Limitations |
| NMR | Structural Elucidation | Provides detailed structural and stereochemical information. nih.gov | Lower sensitivity, not ideal for routine quantification. nih.gov |
| LC-MS/MS | Quantification | High sensitivity and selectivity. researchgate.netresearchgate.net | Susceptible to matrix effects. researchgate.net |
| GC-MS | Quantification | High sensitivity. researchgate.net | Requires derivatization. researchgate.net |
| Immunoassays | Screening/Quantification | High throughput, low cost. nih.gov | Potential for cross-reactivity and inaccuracy. nih.gov |
| HPLC-FLD | Quantification | Good sensitivity with derivatization. nih.gov | May require derivatization, potential for matrix interference. nih.gov |
Biological Implications and Mechanistic Research in in Vitro and in Vivo Models
Role in the Estrobolome and Gut Microbiota Interactions
The estrobolome, defined as the collection of gut microbial genes capable of metabolizing estrogens, is central to understanding the biological activity of estrogen conjugates like Equilin (B196234) 3-O-beta-D-Glucuronide. researchgate.nethealthpath.com This consortium of gut bacteria directly influences the enterohepatic circulation and bioavailability of estrogens, thereby modulating systemic hormonal balance. researchgate.net
Microbial Beta-Glucuronidase Activity in Estrogen Reactivation
In the liver, estrogens undergo Phase II metabolism, primarily through glucuronidation, a process that attaches a glucuronic acid molecule to the estrogen. nih.govwikipedia.org This reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, renders the estrogen inactive and more water-soluble, marking it for excretion via bile into the gastrointestinal tract. nih.govnih.govresearchgate.net
Within the gut, specific bacteria possessing beta-glucuronidase (GUS) enzymes can intercept this process. researchgate.netnih.gov These microbial enzymes hydrolyze the glucuronide conjugate, cleaving the glucuronic acid moiety from the estrogen. nih.gov This deconjugation reactivates the estrogen—in this case, releasing the active aglycone, equilin, from Equilin 3-O-beta-D-Glucuronide. nih.govresearchgate.net The liberated, biologically active estrogen is then available for reabsorption into the bloodstream through the portal vein, a process that reverses the initial metabolic inactivation. nih.govresearchgate.net Research has identified that GUS enzymes from bacterial phyla such as Bacteroidetes and Firmicutes are involved in this reactivation. nih.gov In vitro studies have demonstrated the ability of numerous human gut microbial GUS enzymes to reactivate estrogen glucuronides, confirming their role as key players in the estrobolome. nih.govresearchgate.netunc.edu
Impact on Systemic Estrogen Levels in Animal Models
The deconjugation of estrogen glucuronides by the gut microbiota and subsequent reabsorption can significantly impact systemic estrogen concentrations. An estrobolome rich in beta-glucuronidase activity may lead to greater reabsorption of free estrogens, potentially resulting in higher circulating levels of active hormones. nih.gov
Animal models have been instrumental in studying these dynamics. For instance, research on the PyMT mouse model of breast cancer explored the effects of inhibiting bacterial GUS enzymes. nih.govresearchgate.net While specific GUS inhibitors demonstrated efficacy in purified enzyme and murine fecal preparations, they did not reduce tumor development in the in vivo mouse model. nih.govresearchgate.netunc.edu This suggests that the estrobolome is a complex system, likely involving multiple types of GUS enzymes and other metabolic processes that collectively influence systemic estrogen levels. nih.govresearchgate.net Studies in bile duct-cannulated rats have also been employed to investigate the elimination pathways of compounds that undergo extensive N-glucuronidation, highlighting the importance of animal models in understanding metabolite disposition. researchgate.net Furthermore, studies in male medaka fish (Oryzias latipes) exposed to equilin showed upregulation of estrogenic biomarker genes, indicating that the active form of the estrogen impacts biological pathways. nih.gov
Experimental Models for Studying Gut-Liver Axis Glucuronide Dynamics
A variety of experimental models are utilized to investigate the complex dynamics of glucuronide metabolism within the gut-liver axis. These models allow researchers to dissect the processes of conjugation, biliary excretion, microbial deconjugation, and reabsorption.
| Experimental Model | Application in Glucuronide Research | Key Findings/Insights |
| In Vitro Enzyme Assays | Analysis of the ability of purified human gut microbial GUS enzymes to hydrolyze specific estrogen glucuronides. nih.govresearchgate.net | Identified specific classes of GUS enzymes (Loop 1, mini-Loop 1, FMN-binding) capable of reactivating estrogens from their glucuronide forms. nih.govunc.edu |
| Ex Vivo Fecal Preparations | Use of mixed murine fecal microbiota to study the deconjugation activity of a complete microbial community. nih.govresearchgate.netunc.edu | Demonstrated that estrogen reactivation by bacterial GUS enzymes can be inhibited in a complex microbial environment. nih.govunc.edu |
| Liver Microsomes | Incubation of compounds with liver microsomes from various species (e.g., rat, human) to study Phase I and Phase II metabolism, including glucuronidation. researchgate.netnih.gov | Revealed species differences in metabolism; for equilin, rat liver microsomes primarily produce 4-hydroxylated metabolites over 2-hydroxylated ones. nih.gov |
| Bile Duct-Cannulated Animals | Surgical modification of animals (e.g., rats) to directly collect bile and study the excretion and enterohepatic circulation of metabolites. researchgate.net | Allows for the quantification of biliary-eliminated glucuronides and understanding their potential for reabsorption. nih.gov |
| In Silico Docking Simulations | Computational modeling to predict the interaction between estrogen metabolites and receptors, such as the estrogen receptor α (ERα). nih.gov | Indicated that certain metabolites of equilin and equilenin (B1671562) have a potent interaction with the medaka ERα ligand-binding domain. nih.gov |
Glucuronide as a Circulating Reservoir of Estrogens
Conjugated estrogens, including Equilin 3-O-beta-D-Glucuronide, are not merely metabolic waste products. They represent a circulating reservoir that can be converted back into biologically active forms, thereby influencing hormonal signaling.
Dynamics of Conjugate Hydrolysis and Aglycone Release
The balance between estrogen conjugation and deconjugation is a dynamic process crucial for hormone homeostasis. Glucuronidation is a Phase II metabolic reaction that attaches a hydrophilic glucuronic acid group to a substrate, increasing its water solubility for elimination. nih.govwikipedia.orgyoutube.com This process is controlled by UGT enzymes in the liver and other tissues. nih.govwikipedia.org
The hydrolysis of the glucuronide conjugate is the reverse reaction, catalyzed primarily by microbial beta-glucuronidases in the gut. nih.gov This enzymatic cleavage releases the aglycone (the parent estrogen), which can then be reabsorbed. nih.gov The efficiency of this hydrolysis and subsequent reabsorption determines the extent to which the glucuronide pool contributes to the circulating levels of active estrogen. This entire pathway, from liver conjugation to biliary excretion, gut hydrolysis, and portal vein reabsorption, constitutes the enterohepatic circulation of estrogens. nih.govresearchgate.net
| Enzyme / Process | Location | Function | Result |
| UDP-glucuronosyltransferase (UGT) | Liver, other tissues wikipedia.org | Conjugation: Attaches glucuronic acid to equilin. nih.govnih.gov | Formation of inactive, water-soluble Equilin 3-O-beta-D-Glucuronide. |
| Biliary Excretion | Liver to Gut | Transport: Moves the glucuronide from the liver into the intestinal lumen. nih.govresearchgate.net | Equilin 3-O-beta-D-Glucuronide enters the gut. |
| Microbial Beta-Glucuronidase (GUS) | Gastrointestinal Tract nih.gov | Hydrolysis/Deconjugation: Cleaves glucuronic acid from the conjugate. nih.gov | Release of the active aglycone, equilin. |
| Enterohepatic Circulation | Gut to Liver | Reabsorption: The reactivated equilin is reabsorbed into the bloodstream. nih.govresearchgate.net | Increased systemic levels of active equilin. |
Tissue-Specific Deconjugation and Localized Estrogen Action
While the primary site of microbial-mediated deconjugation is the gut, the reactivated estrogens circulate systemically and can exert effects on various estrogen-sensitive tissues throughout the body. There is general agreement that concentrations of unbound, active estrogens are higher in both plasma and tissues of individuals with certain hormone-driven conditions. nih.gov
After reabsorption from the gut, equilin re-enters circulation and can be transported to peripheral tissues. In these tissues, it can bind to estrogen receptors and elicit a biological response. Furthermore, equilin itself can undergo further metabolism in tissues like the liver. Studies using rat liver microsomes show that equilin is primarily metabolized to 4-hydroxyequilin. nih.gov This catechol metabolite can autoxidize to form a reactive quinone, which has the potential to cause cellular damage, indicating that the localized metabolism of reactivated equilin can lead to tissue-specific biological activities. nih.gov The presence of UGT enzymes in various major organs, including the kidneys, brain, and spleen, suggests that the metabolic processes of conjugation and potentially deconjugation are widespread, although microbial deconjugation remains a gut-centric phenomenon. wikipedia.org
Interactions with Xenobiotics and Drug Metabolism Pathways
The biotransformation of equilin to its glucuronidated form, Equilin 3-O-beta-D-Glucuronide, is a critical step in its metabolism and elimination. This process is primarily mediated by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. The activity of these enzymes can be significantly influenced by the presence of other xenobiotics, leading to potential drug-drug interactions.
The formation of Equilin 3-O-beta-D-Glucuronide can be competitively inhibited by other compounds that are also substrates for the same UGT isoforms. Estrogens are primarily glucuronidated by members of the UGT1A and UGT2B subfamilies. nih.gov Specifically, UGT1A1, UGT1A3, UGT1A4, UGT1A8, UGT1A9, UGT2B7, and UGT2B15 have been identified as key enzymes in estrogen metabolism. Therefore, any xenobiotic that is a substrate or inhibitor of these particular enzymes could potentially compete with equilin, reducing the rate of its glucuronidation.
Research into specific inhibitors of these UGTs provides a framework for understanding potential interactions. For instance, certain kinase inhibitors used in cancer therapy have been shown to be potent inhibitors of UGT1A1. nih.gov Studies have demonstrated that drugs like regorafenib (B1684635) and sorafenib (B1663141) are very potent inhibitors of UGT1A1-mediated glucuronidation, with reported Ki values in the nanomolar range for the inhibition of β-estradiol glucuronidation, a process often used as a surrogate for bilirubin (B190676) and other estrogen glucuronidation. nih.gov
Furthermore, some non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to inhibit glucuronidation processes. nih.gov Compounds with structures consisting of two aromatic rings and a carboxylic group, such as niflumic acid and mefenamic acid, were found to be effective inhibitors of mycophenolic acid glucuronidation, a reaction also catalyzed by UGT1A enzymes. nih.gov Given the shared enzymatic pathways, it is plausible that such compounds could also inhibit the glucuronidation of equilin. The product of the glucuronidation reaction, UDP, can also act as a competitive inhibitor for the UGT co-substrate, UDPGA, potentially confounding in vitro inhibition studies. nih.gov
Table 1: Examples of Investigated Inhibitors of UGT Isoforms Relevant to Estrogen Metabolism
| UGT Isoform | Inhibitor Class | Specific Examples | Reported Effect/Potency (Ki/IC50) |
|---|---|---|---|
| UGT1A1 | Kinase Inhibitors | Regorafenib, Sorafenib | Potent inhibition (Ki values of 20 nM and 33 nM for β-estradiol glucuronidation) nih.gov |
| Kinase Inhibitors | Lapatinib, Pazopanib | Moderate inhibition (IC50 values of 34 nM to 3734 nM for bilirubin glucuronidation) nih.gov | |
| Gallotannins | 1,2,3,6-Tetragalloylglucose | Competitive inhibitor (Ki of 3.55 μM) medchemexpress.com | |
| UGT1A (General) | NSAIDs | Niflumic acid, Flufenamic acid | Potent inhibition of MPA glucuronidation nih.gov |
| UGT1A6 | Probe Substrates | 1-Naphthol, 4-Nitrophenol | Used as specific inhibitors in research, but inhibition can be complex due to UDP product inhibition nih.gov |
The expression and activity of UGT enzymes are not static and can be modulated by various environmental factors, including dietary components, pollutants, and drugs. This induction or repression occurs primarily through the activation of nuclear receptors such as the aryl hydrocarbon receptor (AhR), the constitutive androstane (B1237026) receptor (CAR), and the pregnane (B1235032) X receptor (PXR). nih.gov
Exposure to environmental xenobiotics that are ligands for these receptors can lead to an up-regulation of UGT gene expression, thereby increasing the capacity for glucuronidation. For example, AhR activators like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) have been shown to induce Ugt1a6 and Ugt1a7 expression in the mouse intestine. nih.gov PXR activators are known to increase the expression of several Ugt isoforms in the liver and duodenum. nih.gov Therefore, exposure to environmental factors such as polycyclic aromatic hydrocarbons (found in cigarette smoke and grilled foods) or certain pesticides could potentially increase the rate of equilin glucuronidation, leading to faster clearance.
Conversely, some substances can repress UGT expression. Studies in mice have shown that CAR activators can decrease the mRNA expression of Ugt2a3 and Ugt3a1/2. nih.gov Interestingly, estrogens themselves can regulate UGT expression. Estradiol (B170435) has been found to up-regulate UGT2B15 expression in estrogen receptor-positive breast cancer cells, suggesting a potential feedback mechanism where the hormone can influence its own inactivation. nih.govoup.com Chronic ethanol (B145695) consumption has also been shown to induce UGT1A1 expression and activity at a transcriptional level in rat liver, which could enhance the glucuronidation of its substrates. nih.gov
Table 2: Regulation of UGT Isoforms by Inducers and Environmental Factors
| Nuclear Receptor/Factor | Inducer/Environmental Factor | Affected UGT Isoforms (Mouse/Rat models) | Effect |
|---|---|---|---|
| AhR | TCDD (Dioxin) | Ugt1a6, Ugt1a7, Ugt1a9 | Induction nih.gov |
| PXR | PCN (Pregnenolone-16α-carbonitrile) | Ugt1a1, Ugt1a6, Ugt2b34, Ugt2b35 | Induction nih.gov |
| CAR | TCPOBOP | Ugt1a1, Ugt1a9, Ugt2b36 | Induction nih.gov |
| Estrogen Receptor (ER) | Estradiol | UGT2B15 (Human) | Induction nih.govoup.com |
| Unknown/Multiple | Ethanol | UGT1A1 (Rat) | Induction nih.gov |
Studies in Isolated Cells and Tissue Culture Models
In vitro models using isolated cells and tissue cultures are indispensable for elucidating the specific mechanisms of drug metabolism and transport, providing a bridge between enzymatic assays and in vivo studies.
Mammalian cell lines are widely used to study the metabolic fate of compounds like equilin. Hepatoma cell lines, such as HepG2, are a common model because they retain many of the metabolic functions of human hepatocytes, including glucuronidation. nih.govnih.govmdpi.com Studies using HepG2 cells can quantify the formation of Equilin 3-O-beta-D-Glucuronide from its parent compound, equilin. However, wild-type HepG2 cells often have lower expression levels of drug-metabolizing enzymes compared to primary human hepatocytes, leading to the development of engineered cell lines that overexpress specific UGTs, like UGT1A1, to create a more robust model for metabolic studies. nih.gov
Intestinal cell lines, such as Caco-2, are used to model first-pass metabolism in the gut. nih.gov Studies with everted sacs of rat intestine have demonstrated that estradiol is oxidized to estrone (B1671321) and then conjugated to a glucuronide, which is subsequently transported. capes.gov.br This indicates the significant role of the intestine in the initial glucuronidation of estrogens.
The reverse reaction, deconjugation, is also studied in vitro. This process, catalyzed by β-glucuronidase, can regenerate the active estrogen from its glucuronide conjugate. wikipedia.org Breast cancer cell lines like MCF-7, which are known to express β-glucuronidase, have been used to investigate the metabolism and cytotoxic effects of equilin metabolites. wikipedia.orgnih.gov The presence of both UGTs and β-glucuronidase in tissues like the breast suggests that the local concentration of active estrogens can be modulated by a balance between glucuronide formation and hydrolysis. nih.gov
Table 3: Cellular Models for Studying Estrogen Metabolism
| Cell/Tissue Model | Cell Type/Origin | Typical Application in Estrogen Metabolism Research |
|---|---|---|
| HepG2 | Human Hepatocellular Carcinoma | Studying hepatic metabolism, including glucuronide formation and the effects of estrogens on cancer cell metabolism. nih.govmdpi.com |
| Caco-2 | Human Colorectal Adenocarcinoma | Modeling intestinal absorption and first-pass metabolism, including glucuronidation. nih.gov |
| MCF-7 | Human Breast Adenocarcinoma (ER-positive) | Investigating estrogen receptor signaling, metabolism of estrogens to catechols, and deconjugation by β-glucuronidase. nih.gov |
| Intestinal Everted Sacs | Rat Intestine | Ex vivo model to study net transport and metabolism (oxidation and glucuronidation) across the intestinal wall. capes.gov.br |
| Primary Hepatocytes | Human or Animal Liver | "Gold standard" in vitro model for predicting hepatic clearance and metabolic pathways, including glucuronidation. nih.gov |
Once formed, the hydrophilic and negatively charged Equilin 3-O-beta-D-Glucuronide cannot easily diffuse across cell membranes and requires protein-mediated transport for its elimination from the cell and subsequent excretion into bile or urine. nih.gov The investigation of these transport mechanisms relies heavily on in vitro models, particularly membrane vesicles isolated from insect or mammalian cells that are engineered to overexpress specific human transporters. nih.govhelsinki.fi
The primary efflux transporters involved in moving glucuronide conjugates out of cells belong to the ATP-binding cassette (ABC) transporter superfamily. nih.gov Key transporters for estrogen glucuronides include the multidrug resistance-associated proteins MRP2 (ABCC2), MRP3 (ABCC3), and MRP4 (ABCC4), as well as the breast cancer resistance protein (BCRP, ABCG2). nih.govhelsinki.fi MRP2 is typically located on the apical (canalicular) membrane of hepatocytes and enterocytes, mediating excretion into bile and the intestinal lumen, respectively. nih.gov In contrast, MRP3 is found on the basolateral membrane, transporting conjugates into the bloodstream for eventual renal elimination. nih.gov
Vesicular transport assays using inside-out membrane vesicles allow for direct measurement of ATP-dependent uptake of substrates like estrogen glucuronides into the vesicle. helsinki.fi Such studies have provided detailed kinetic data for the transport of various estrogen glucuronides by human MRPs and BCRP. For example, MRP3 is a high-affinity transporter for several estrogen glucuronides, with Km values often below 20 µM. nih.govhelsinki.fi MRP2 tends to be a lower-affinity but potentially high-capacity transporter. nih.govhelsinki.fi BCRP also actively transports estrogen glucuronides. nih.govhelsinki.fi While data specific to Equilin 3-O-beta-D-Glucuronide is limited, the extensive research on other estrogen glucuronides provides a strong basis for predicting its transport pathways. Uptake of circulating glucuronides into tissues like the liver and kidney is mediated by solute carrier (SLC) transporters, such as the organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs). oup.com
Table 4: Kinetic Parameters of Human Efflux Transporters for Various Estrogen Glucuronides (Data from Vesicular Transport Assays)
| Transporter | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Transporter Location |
|---|---|---|---|---|
| MRP2 (ABCC2) | Estrone-3-glucuronide (E1-G) | 180 | 1100 | Apical (Liver, Intestine) |
| Estradiol-3-glucuronide (E2-3G) | 790 | 1600 | Apical (Liver, Intestine) | |
| MRP3 (ABCC3) | Estrone-3-glucuronide (E1-G) | 16 | 210 | Basolateral (Liver, Intestine) |
| Estradiol-3-glucuronide (E2-3G) | 12 | 260 | Basolateral (Liver, Intestine) | |
| Estriol-3-glucuronide (E3-3G) | 6.8 | 320 | Basolateral (Liver, Intestine) | |
| BCRP (ABCG2) | Estrone-3-glucuronide (E1-G) | 26 | 2400 | Apical (Liver, Intestine, Placenta) |
| Estradiol-3-glucuronide (E2-3G) | 10 | 1200 | Apical (Liver, Intestine, Placenta) |
Data synthesized from studies on related estrogen glucuronides to infer potential mechanisms for equilin glucuronide. nih.govhelsinki.fi
Environmental Fate and Ecotoxicological Research Perspectives
Formation of Active Estrogen Metabolites in the Environment
The primary ecotoxicological concern with conjugated estrogens like Equilin (B196234) 3-O-beta-D-Glucuronide is their potential to act as a reservoir for the release of their more biologically active parent compounds.
The conversion of Equilin 3-O-beta-D-Glucuronide to the active hormone, equilin, is primarily mediated by the enzymatic activity of microorganisms. nih.gov Bacteria present in wastewater, sewage sludge, and natural aquatic environments produce extracellular enzymes, specifically β-glucuronidases, that cleave the glucuronide moiety from the steroid core. nih.gov
Research has shown that the activity of β-glucuronidase in raw sewage is significantly high, leading to the efficient deconjugation of estrogen glucuronides. nih.gov This enzymatic process effectively transforms the water-soluble, less potent conjugate back into its lipid-soluble, hormonally active free form. mdpi.com Studies on wastewater treatment plants (WWTPs) confirm that while these facilities are designed to remove solids and organic matter, they can inadvertently serve as reactors for the deconjugation of estrogens, potentially increasing the concentration of active hormones in the final effluent. nih.gov The efficiency of this deconjugation is temperature-dependent, with slower degradation of conjugated estrogens observed at lower temperatures. nih.gov
Equilin itself has demonstrated estrogenic potential. nih.gov Exposure to environmental estrogens has been linked to adverse effects in fish, such as the induction of vitellogenin (an egg-yolk precursor protein) in males, altered sex ratios, and reproductive abnormalities. researchgate.netdatacures.co The transformation of Equilin 3-O-beta-D-Glucuronide into free equilin in the environment, therefore, represents a significant pathway for increasing the risk of endocrine disruption in exposed aquatic populations. mdpi.comnih.gov This conversion increases the bioavailability and potency of the estrogenic compound, posing a greater threat to the health of aquatic ecosystems. nih.gov
Analytical Monitoring in Environmental Research
To understand the prevalence and fate of Equilin 3-O-beta-D-Glucuronide Sodium Salt and its active metabolite in the environment, sensitive and specific analytical methods are required. The low concentrations expected in environmental samples (parts per trillion or ng/L) present a significant analytical challenge. rsc.orgwaters.com
The current state-of-the-art method for the analysis of estrogens, including their conjugates, in environmental matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). rsc.orglcms.czcapes.gov.br This technique offers the high selectivity and sensitivity needed for detection at environmentally relevant concentrations.
Sample preparation is a critical step and typically involves solid-phase extraction (SPE) to isolate and concentrate the analytes from complex water samples, such as wastewater effluent or river water, and to remove interfering matrix components. nih.govrsc.org Various SPE sorbents can be used, and the choice depends on the specific properties of the target analytes. nih.gov For conjugated estrogens, which are more water-soluble than their free counterparts, specific optimization of the extraction method is necessary to achieve good recovery. rsc.org
The table below summarizes key aspects of analytical methodologies used for the detection of estrogens in environmental waters, which are applicable to the monitoring of Equilin 3-O-beta-D-Glucuronide and its metabolites.
Table 1: Analytical Methods for Estrogen Monitoring in Environmental Samples
| Analytical Technique | Sample Preparation | Matrix | Typical Detection Limits | Reference |
|---|---|---|---|---|
| LC-MS/MS | Solid-Phase Extraction (SPE) | Surface Water | 7.0 - 132.3 pg/L | rsc.org |
| UPLC-MS/MS | Solid-Phase Extraction (SPE) | Surface and Final Effluent Waters | Low parts per quadrillion (ppq) | waters.com |
| UHPLC-LCMS-8030 | Not specified | Environmental Water | < 2 ng/L | lcms.cz |
| LC-MS-MS (ESI & APPI) | Solid-Phase Extraction (SPE) and desalting | Wastewater | < parts per billion (ppb) | capes.gov.br |
Detection and Quantification in Complex Environmental Samples
The detection and quantification of this compound in complex environmental matrices like wastewater, surface water, and soil present significant analytical challenges. Due to their high polarity and potential for degradation, specialized methods are required for accurate measurement. While specific studies on this compound are limited, the methodologies developed for other conjugated estrogens, such as 17β-estradiol-3-glucuronide (E2-3G) and estrone-3-glucuronide (E1-3G), provide a framework for its analysis.
Advanced analytical techniques are essential for identifying and quantifying these compounds at environmentally relevant concentrations, which are often in the nanogram per liter range. nih.gov The primary methods involve a combination of sophisticated sample preparation and high-sensitivity instrumentation.
Sample Preparation and Extraction: Solid-phase extraction (SPE) is a widely used technique to isolate and concentrate conjugated estrogens from aqueous samples. dss.go.th This method allows for the extraction of large water volumes, which is crucial for detecting the low concentrations typically found in the environment. dss.go.th
Analytical Instrumentation: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of conjugated estrogens. researchgate.net This technique offers high selectivity and sensitivity, allowing for the differentiation of various estrogen conjugates and their metabolites. researchgate.net An aqueous phase additive, such as ammonium (B1175870) fluoride, has been shown to increase the electrospray ionization efficiency in negative mode for some estrogens, thereby improving detection limits. nih.gov Gas chromatography-mass spectrometry (GC-MS) can also be utilized, often after a deconjugation step to convert the conjugated estrogens back to their free forms. researchgate.net
Enzyme-linked immunosorbent assays (ELISAs) offer a sensitive and robust alternative for quantifying estrogenic hormones in environmental samples, with detection limits reaching as low as 0.05 ng/L in surface water. nih.gov
Table 1: Analytical Methods for Conjugated Estrogens in Environmental Samples
| Analytical Technique | Sample Matrix | Reported Detection Limits | Key Findings | Citation |
|---|---|---|---|---|
| HPLC-MS/MS | Treated Wastewater Effluent | 0.11–1.0 ng/L | Capable of simultaneously quantifying free, conjugated, and halogenated estrogens. Conjugated estrogens can constitute a significant portion of the total estrogen load. | nih.gov |
| LC-MS/MS and GC-MS/MS | Wastewater Treatment Plant Effluent | < 10 ng/L for free estrogens | Enzymatic cleavage can be used to determine the total content of conjugated estrogens by converting them to free estrogens before analysis. | researchgate.net |
| HPLC with Fluorescence Detection and Radioimmunoassay (RIA) | Surface Water and Wastewater | RIA MDLs for E2 and EE2 were 107 and 53 pg/L, respectively. | In situ solid-phase extraction disks can be used for rapid and efficient extraction of large water volumes. | dss.go.th |
| GC-MS | Municipal Wastewater | Not specified | Acid-catalyzed solvolysis offers a cost-effective and time-saving alternative to enzymatic hydrolysis for deconjugating estrogen conjugates. | researchgate.net |
| ELISA and GC-MS/MS | Municipal Wastewater Effluent and Surface Water | ~0.1 ng/L in wastewater effluent and 0.05 ng/L in surface water | ELISA provides a practical and sensitive method for assessing the fate of estrogenic hormones. | nih.gov |
Development of Environmental Fate Models
Developing environmental fate models for this compound is crucial for predicting its transport, persistence, and potential for transformation in the environment. Currently, there is a lack of comprehensive models specifically focused on equine estrogens. acs.org However, research on other natural estrogens provides foundational knowledge for this endeavor.
A key process influencing the environmental fate of conjugated estrogens is deconjugation, the cleavage of the glucuronide or sulfate (B86663) group, which is often mediated by bacteria in wastewater treatment plants and receiving waters. nih.govresearchgate.net This transformation is significant because it converts the less active conjugated forms into their more potent, free estrogen counterparts. dss.go.th The activity of enzymes like β-glucuronidase and arylsulfatase in activated sludge is substantially higher than in raw wastewater, playing a critical role in this deconjugation process. researchgate.net
Models for estrogen fate often consider several key processes:
Adsorption: Free estrogens, being moderately hydrophobic, tend to adsorb to solid phases like sludge and soil. acs.org The sorption behavior can be described using the Freundlich isotherm. acs.org
Biodegradation: The breakdown of these compounds by microorganisms is a primary removal mechanism. acs.org The rate of biodegradation can be influenced by factors such as soil organic matter content. nih.gov For instance, the biodegradation rate constants for 17β-estradiol-3-glucuronide were found to be significantly lower in subsoil compared to topsoil. nih.gov
Transport: Due to their higher water solubility, conjugated estrogens are expected to be more mobile in the environment than their free forms, potentially leading to the contamination of groundwater and surface water. nih.gov Studies have detected intact 17β-estradiol-3-glucuronide in deep groundwater, highlighting its persistence and mobility. nih.gov
The development of predictive models will aid in assessing the environmental risk posed by this compound and other conjugated estrogens. acs.org
Table 2: Key Parameters in Environmental Fate Modeling of Conjugated Estrogens
| Parameter/Process | Description | Significance | Citation |
|---|---|---|---|
| Deconjugation | Bacterial hydrolysis of the glucuronide or sulfate conjugate to yield the free estrogen. | Increases the biological potency of the estrogenic compound in the environment. | nih.govdss.go.thresearchgate.net |
| Biodegradation Rate | The rate at which the compound is broken down by microbial action. | Determines the persistence of the compound in different environmental compartments. Varies with soil type and organic matter content. | nih.gov |
| Sorption (Adsorption) | The partitioning of the compound from the aqueous phase onto solid matrices like soil and sludge. | Affects the mobility and bioavailability of the compound. Free estrogens are more likely to adsorb than their conjugated forms. | acs.org |
| Mobility | The ability of the compound to move through environmental compartments, such as soil and water. | Conjugated estrogens are more water-soluble and thus potentially more mobile, leading to a risk of groundwater contamination. | nih.gov |
Future Directions and Research Challenges
Elucidating the Full Spectrum of Metabolic Pathways
The metabolic fate of equilin (B196234) in the human body is complex, with glucuronidation representing a primary pathway for its excretion. Studies have shown that after administration of equilin, a substantial portion is recovered in the urine as glucuronide conjugates nih.gov. Specifically, research in men has indicated that approximately 83% of the recovered radioactive material from administered [3H]-equilin is in the glucuronide fraction nih.gov. While Equilin 3-O-beta-D-Glucuronide is a known major metabolite, the complete spectrum of metabolic transformations is yet to be fully elucidated. Future research will need to focus on identifying all metabolites, including those that are more polar than the known ring B unsaturated estrogens, which have been observed to constitute a large fraction of the metabolites nih.gov. The metabolism of related estrogen glucuronides, such as estradiol-3-beta-D-glucuronide, has been studied in rats, showing that it is primarily excreted in bile and converted mainly to estrone-glucuronide before excretion nih.gov. This suggests that inter-conversion between different estrogen glucuronides could be a significant metabolic route that warrants further investigation for equilin glucuronide.
A key challenge in this area is the complexity of the metabolic pathways and the potential for inter-individual variations due to genetic and environmental factors. The role of different UDP-glucuronosyltransferase (UGT) isoenzymes in the formation of Equilin 3-O-beta-D-Glucuronide and other glucuronidated metabolites needs to be precisely mapped nih.govwikipedia.org. Understanding these pathways in detail will provide a more complete picture of equilin's disposition in the body.
Advancements in Synthetic Methodologies for Novel Analogues
The synthesis of Equilin 3-O-beta-D-Glucuronide and its analogues is crucial for research purposes, including its use as an analytical standard and for studying its biological activities. While methods for the synthesis of estrogen glucuronides exist, such as the enzymatic reaction using UDP-glucuronyl transferase (UDPGT), there is a need for more advanced and efficient synthetic methodologies nih.gov. The development of novel analogues, including isotopically labeled versions like Equilin-d4 3-O-beta-D-Glucuronide Sodium Salt, is important for metabolic and pharmacokinetic studies simsonpharma.compharmaffiliates.com.
Future research should aim at developing stereoselective and high-yield synthetic routes to produce a variety of Equilin 3-O-beta-D-Glucuronide analogues. This could involve the exploration of new protecting group strategies, glycosylation methods, and purification techniques. A significant challenge lies in the chemical synthesis of glucuronides due to the polyfunctional nature of both the steroid and the glucuronic acid moieties, which often leads to mixtures of isomers and low yields. Overcoming these hurdles will facilitate the availability of these compounds for in-depth biological evaluation. For instance, the synthesis of a derivative of estradiol (B170435) glucuronide labeled with 99mTc for radiopharmaceutical imaging highlights the potential for creating novel functionalized analogues nih.gov.
Development of High-Throughput Analytical Platforms
The accurate and sensitive detection of Equilin 3-O-beta-D-Glucuronide in biological matrices is essential for pharmacokinetic and metabolic studies. Current methods often rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity nih.gov. High-throughput methods, such as column-switching LC-MS/MS, have been developed to analyze multiple conjugated and unconjugated estrogens simultaneously, significantly increasing analysis efficiency nih.gov.
Future advancements in this area should focus on developing even more rapid and cost-effective high-throughput analytical platforms. This could include the further optimization of LC-MS/MS methods, as well as the exploration of novel techniques like laser diode thermal desorption-atmospheric pressure chemical ionization (LDTD-APCI)-MS/MS, which has shown promise for the ultrafast analysis of endocrine-disrupting substances in various matrices nih.gov. The development of immunochemical techniques with high specificity for Equilin 3-O-beta-D-Glucuronide could also offer a complementary approach for rapid screening mst.dk. A major challenge is the potential for interference from other structurally related estrogen conjugates present in biological samples, necessitating highly selective analytical methods.
Integration of Omics Technologies for Systems-Level Understanding
The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a systems-level understanding of the biological effects of Equilin 3-O-beta-D-Glucuronide. These technologies can help to identify the genes, proteins, and metabolic pathways that are modulated by this compound. For example, multi-omics analysis has been used to investigate the drivers of β-cell function loss in type 1 diabetes, demonstrating the power of this approach in complex biological systems nih.gov. Similarly, omics has been applied to understand the enhanced production of recombinant proteins under simulated microgravity nih.gov.
Applying these technologies to study the effects of Equilin 3-O-beta-D-Glucuronide could reveal novel biological roles and mechanisms of action. A key challenge will be the analysis and interpretation of the large and complex datasets generated by omics studies. The development of sophisticated bioinformatics pipelines and the integration of data from multiple omics platforms will be crucial for extracting meaningful biological insights.
Application of Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling can provide valuable insights into the structure, properties, and interactions of Equilin 3-O-beta-D-Glucuronide at the molecular level. These methods can be used to predict its physicochemical properties, understand its binding to transport proteins and metabolizing enzymes, and model its interactions with potential biological targets. For example, computational methods are used to calculate properties such as molecular weight and topology, which are available in public databases like PubChem for related glucuronide compounds nih.govnih.gov.
Future research should leverage these computational tools to build accurate models of Equilin 3-O-beta-D-Glucuronide and its interactions with biological systems. This could involve molecular docking studies to identify potential protein targets and molecular dynamics simulations to understand the conformational dynamics of the molecule and its complexes. A significant challenge is the accuracy of the computational models, which depends on the quality of the force fields and the computational methods used. Experimental validation of the computational predictions will be essential.
Exploring Non-Canonical Biological Roles of Glucuronide Conjugates
Traditionally, glucuronidation has been viewed as a detoxification pathway that renders compounds more water-soluble and facilitates their excretion wikipedia.org. However, there is growing evidence that some glucuronide conjugates are biologically active and can have non-canonical roles nih.gov. For instance, certain glucuronides have been shown to be active and may contribute to the pharmacological or toxicological activities of their parent compounds nih.gov. This includes D-ring glucuronides of estrogens, which can exert biological effects through non-covalent interactions nih.gov. Furthermore, some glucuronide derivatives have been found to act as agonists of Toll-like receptor 4 (TLR4) taylorandfrancis.com.
Future research should actively investigate the possibility that Equilin 3-O-beta-D-Glucuronide possesses its own biological activities, independent of its role as a metabolite of equilin. This could involve screening for its ability to interact with various receptors, enzymes, and other cellular targets. A major challenge in this area is to distinguish the effects of the glucuronide conjugate from those of the parent aglycone, which can be regenerated by the action of β-glucuronidases in tissues wikipedia.orgresearchgate.net. The use of non-hydrolyzable analogues and in vitro systems with controlled enzymatic activity will be important for addressing this challenge.
Q & A
Q. What are the established synthetic methodologies for Equilin 3-O-beta-D-Glucuronide Sodium Salt, and how can reaction conditions be optimized for high purity?
The synthesis typically involves glucuronidation of equilin at the 3-hydroxyl position. Enzymatic methods using UDP-glucuronosyltransferases (UGTs) are common, as these enzymes catalyze the transfer of glucuronic acid to the substrate in physiological conditions . For in vitro synthesis, chemical methods may employ glucuronic acid derivatives (e.g., methyl or benzyl esters) with alkali metal bases to form the sodium salt . Optimization includes:
- Enzymatic synthesis : Adjusting pH (7.4–8.0), temperature (37°C), and co-factor (UDP-glucuronic acid) concentration to maximize yield .
- Chemical synthesis : Using methanol-water solvent systems and controlled heating (200–250°C) to directly form the sodium salt .
Purification via reverse-phase HPLC or size-exclusion chromatography ensures >95% purity, as validated by NMR and LC-MS .
Q. What analytical techniques are recommended for structural characterization and quantification of this compound?
- Structural confirmation : High-resolution NMR (¹H, ¹³C, and 2D-COSY) identifies the glucuronide moiety’s anomeric proton (δ 4.5–5.5 ppm) and sodium coordination . Mass spectrometry (ESI-MS) confirms the molecular ion ([M-Na]⁻ at m/z 420.3 for C₂₄H₂₇O₈) .
- Quantification : LC-MS/MS with deuterated internal standards (e.g., Equilin-d4 glucuronide) minimizes matrix effects in biological samples . Calibration curves should span 1–1000 ng/mL, with a limit of detection (LOD) <0.5 ng/mL .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Short-term : Store at -20°C in airtight, light-protected vials with desiccants to prevent hydrolysis .
- Long-term : Lyophilized powders remain stable for >2 years at -80°C in inert atmospheres (argon or nitrogen) .
Avoid freeze-thaw cycles, as repeated phase changes degrade the glucuronide bond .
Advanced Research Questions
Q. How does the sodium salt formulation influence the pharmacokinetic behavior of Equilin 3-O-beta-D-Glucuronide compared to its free acid form?
The sodium salt enhances aqueous solubility (by ~10-fold vs. free acid), facilitating renal clearance and reducing nonspecific protein binding . In vivo studies in rodent models show:
- Plasma half-life : 2.1 hours (sodium salt) vs. 0.8 hours (free acid) due to improved solubility .
- Tissue distribution : Higher hepatic uptake (35% vs. 12%) attributed to sodium-dependent transporters (e.g., OATP1B1) .
Experimental design should include bile-cannulated models to assess enterohepatic recirculation and urinary excretion ratios .
Q. What experimental strategies can resolve discrepancies in quantification data for Equilin 3-O-beta-D-Glucuronide in complex matrices like serum or liver homogenates?
- Matrix normalization : Use surrogate matrices (e.g., charcoal-stripped serum) to account for endogenous interference .
- Isotope dilution : Co-spike samples with Equilin-d4 glucuronide to correct for ion suppression in LC-MS .
- Hydrolysis controls : Treat parallel samples with β-glucuronidase to confirm target specificity (signal reduction >90%) .
Q. How does the 3-O-glucuronidation site affect Equilin’s receptor binding affinity and metabolic fate compared to other conjugation positions?
- Estrogen receptor (ER) affinity : 3-O-glucuronidation reduces ERα binding by 95% (IC₅₀ >10 µM vs. 0.1 µM for unconjugated equilin) due to steric hindrance .
- Metabolic stability : The 3-O conjugate resists hepatic sulfation (t₁/₂ = 6 hours vs. 1.2 hours for 17-sulfate derivatives) .
Advanced studies should combine molecular docking simulations (e.g., AutoDock Vina) with in vitro microsomal assays to map structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
